(3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide
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Overview
Description
(3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide is a complex organic compound that features a fluorophenyl group, an indole moiety, and a hept-6-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide typically involves multi-step organic reactions. Key steps may include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Fluorophenyl Group: This can be achieved via electrophilic aromatic substitution or cross-coupling reactions.
Construction of the Hept-6-enamide Backbone: This may involve aldol condensation, followed by reduction and amide formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the carbonyl groups or double bonds.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activity.
Biology
Biochemical Studies: It may be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide would depend on its specific biological target. Generally, it might interact with:
Receptors: Binding to specific receptors and modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,E)-7-(3-(4-chlorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide
- (3R,5S,E)-7-(3-(4-bromophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide
Uniqueness
The presence of the fluorophenyl group in (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide may confer unique properties such as increased metabolic stability and specific binding affinity to biological targets.
Properties
Molecular Formula |
C26H31FN2O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide |
InChI |
InChI=1S/C26H31FN2O4/c1-17(2)29-23-8-6-5-7-22(23)26(18-9-11-19(27)12-10-18)24(29)14-13-20(30)15-21(31)16-25(32)28(3)33-4/h5-14,17,20-21,30-31H,15-16H2,1-4H3/b14-13+/t20-,21-/m1/s1 |
InChI Key |
ODUQTEUNGVZCRS-SVKRATOZSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)N(C)OC)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)N(C)OC)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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